C2 Symmetry and Rotatable Bond Count Drive Unique Ligand Geometry
Bis(4-phenoxybenzyl)amine hydrochloride possesses two chemically identical 4‑phenoxybenzyl arms, conferring C2 symmetry that is valuable for constructing mer‑configured tridentate ligands [1]. In contrast, 4‑phenoxybenzylamine (free base, CAS 107622‑80‑0) has only one arm and lacks rotational symmetry. The target compound exhibits 8 rotatable bonds (Cactvs/PubChem computation), while 4‑phenoxybenzylamine exhibits 4 rotatable bonds [2][3]. This symmetry difference is critical for the formation of well‑defined metal chelates: the Organometallics study specifically employed an amine‑bis(phenoxy) ligand architecture closely related to the target compound to generate Group 4 dibenzyl complexes that polymerize β‑methyl‑α‑methylene‑γ‑butyrolactone with up to 99 % isotacticity (mm) [1]. A mono‑substituted analog cannot reproduce this coordination geometry.
| Evidence Dimension | Molecular symmetry and rotatable bond count |
|---|---|
| Target Compound Data | C2 symmetry; 8 rotatable bonds; MW 417.9 g/mol |
| Comparator Or Baseline | 4-Phenoxybenzylamine (CAS 107622-80-0): C1 symmetry; 4 rotatable bonds; MW 199.25 g/mol |
| Quantified Difference | Target provides 2× the symmetry elements and 4 additional rotatable bonds, enabling multidentate chelation topology not accessible with the comparator |
| Conditions | Computed molecular descriptors (PubChem Cactvs); ligand performance inferred from Organometallics 2014 study using analogous amine‑bis(phenoxy) framework |
Why This Matters
Researchers designing symmetric chiral ligands or multidentate metal complexes should select the bis‑substituted compound, because mono‑substituted analogs cannot achieve the required spatial orientation of donor atoms.
- [1] Gowda, R. R.; Caporaso, L.; Cavallo, L.; Chen, E. Y.-X. Unusual C–C Bond Cleavage in the Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes: Mechanism of Formation and Application to Stereospecific Polymerization. Organometallics 2014, 33 (15), 4022–4034. DOI: 10.1021/om500661y. View Source
- [2] PubChem Compound Summary CID 91658846: Bis(4-phenoxybenzyl)amine hydrochloride. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/91658846 (accessed 2026-04-24). View Source
- [3] PubChem Compound Summary CID 2737318: 4-Phenoxybenzylamine. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2737318 (accessed 2026-04-24). View Source
